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Deacetylnimbinene

Cat. No.: B13412401
M. Wt: 440.5 g/mol
InChI Key: KUCNSNKUGFEHJF-LITAZIQHSA-N
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Description

Botanical Sources within the Meliaceae Family, notably Azadirachta indica

Deacetylnimbinene is primarily isolated from plants belonging to the Meliaceae family, which is renowned for its rich diversity of limonoids. The most prominent and well-documented botanical source of this compound is the neem tree, Azadirachta indica A. Juss. woodj.orgresearchgate.netresearchgate.netnih.gov. Native to the Indian subcontinent, A. indica is now cultivated across tropical and semi-arid regions worldwide and is a source of over 100 bioactive compounds. fao.orgprota4u.orgbiodiversitylibrary.org. This compound has also been identified in other species within the same genus, such as Azadirachta excelsa, highlighting a degree of conservation in the biosynthetic pathways for this class of compounds within the Meliaceae family. woodj.org.

Tissue-Specific Localization: Bark, Leaves, Seeds, Seed Oil, and Exudates (Toddy)

The concentration of this compound is not uniform throughout the Azadirachta indica tree; instead, it exhibits tissue-specific localization. Various parts of the tree, including the bark, leaves, seeds, and the oil extracted from the seeds, have been found to contain this limonoid. biodiversitylibrary.orgnih.govnih.gov.

Seeds and Seed Oil: The seeds and the oil derived from them are particularly rich sources of limonoids, including this compound. biodiversitylibrary.orgnlc-bnc.ca. Research has shown its presence in neem seed oil, where it co-occurs with other major triterpenoids. nlc-bnc.cacore.ac.uk.

Leaves: Leaves of the neem tree also contain this compound, although the concentration may differ from that in the seeds. researchgate.netnih.gov.

Bark: The bark is another part of the neem tree where this compound has been detected. nih.govnih.gov.

Flowers: While less commonly studied for this specific compound, neem flowers are also a source of various limonoids. researchgate.net.

Exudates (Toddy): A unique source of this compound is the neem exudate, a milky-white liquid sometimes referred to as "toddy," which is secreted from the trunk of older trees. dntb.gov.uathieme-connect.comthieme-connect.de. Profiling of this exudate has revealed that 6-deacetylnimbinene is one of its most abundant metabolites, with its metabolic profile being closely related to that of neem seeds and seed coats. dntb.gov.uathieme-connect.com.

A study quantifying triterpenoids across different tissues of A. indica found that the highest levels of nimbinene and 6-deacetylnimbinene were in mature seed kernels and the stem. nih.gov. Flowers and leaves showed minor quantities, while the bark and pericarp (fruit wall) had negligible levels. nih.gov.

Genotypic and Environmental Factors Influencing Content Variability

The concentration of this compound and other limonoids in Azadirachta indica is not static but is influenced by a combination of genetic and environmental factors. researchgate.net.

Genotypic Variation: Significant variation in the chemical composition of neem exists among different genotypes or individual trees, even within the same geographical area. researchgate.netajol.infoarccjournals.com. This suggests a strong genetic control over the biosynthesis of these secondary metabolites. arccjournals.com. Breeding programs aim to select for trees with higher contents of desirable limonoids. fao.org.

Environmental Conditions: Geographical location, climate (including temperature and rainfall), soil type, and altitude can impact the synthesis and accumulation of active compounds in neem. researchgate.netservice.gov.ukinfonet-biovision.org. For instance, some studies suggest that trees in drier areas may produce higher concentrations of certain limonoids. prota4u.org. However, other research indicates that for some compounds like nimbin (B191973) or salanin, the synthesis is not primarily controlled by environmental factors, pointing to the dominance of individual genetic traits. arccjournals.com. The stage of fruit ripening has also been shown to affect limonoid composition. researchgate.netservice.gov.uk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O6 B13412401 Deacetylnimbinene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[(1S,2R,3S,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate

InChI

InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3/t16-,17-,18-,21-,23-,24-,25+,26-/m1/s1

InChI Key

KUCNSNKUGFEHJF-LITAZIQHSA-N

Isomeric SMILES

CC1=CCC(=O)[C@]2([C@H]1[C@H]([C@@H]3[C@]([C@@H]2CC(=O)OC)(C4=C([C@@H](C[C@H]4O3)C5=COC=C5)C)C)O)C

Canonical SMILES

CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C

Origin of Product

United States

Comparative Abundance of Deacetylnimbinene with Other Limonoids in Extracts

Deacetylnimbinene is one of many C-seco limonoids present in neem extracts, and its abundance is often reported in relation to other major compounds. In a chemical characterization of neem extracts using Liquid Chromatography-Mass Spectrometry (LC-MS), 6-deacetylnimbinene was found to constitute 9.3% of the identified terpenoids. nih.govamegroups.org.

The table below, derived from this study, illustrates the relative abundance of this compound compared to other prominent limonoids in a specific neem extract. nih.govamegroups.org.

CompoundRelative Abundance (%)
2,3-Dihydronimbolide22.8
Nimbolide (B1678885) + 3-Deacetylsalannin19.7
Nimbandiol12.8
Nimonol10.1
6-Deacetylnimbinene 9.3
6-Deacetylnimbin8.4
Gedunin4.8
Nimbanal4.4
Salannin3.9
Rutin3.6

Advanced Synthetic Methodologies for Deacetylnimbinene and Structural Analogs

Total Synthesis Approaches to the Deacetylnimbinene Core Structure

The total synthesis of C-seco limonoids, including the this compound framework, has been a subject of considerable research interest. chemrxiv.orgresearchgate.net These natural products are characterized by a highly oxygenated and structurally complex hexacyclic framework. chemrxiv.org The development of synthetic routes to these molecules allows for the creation of a diverse range of related compounds. nih.govchemrxiv.org

In the context of this compound and related limonoids, both convergent and divergent approaches have been successfully employed. A unified strategy has been reported that provides access to nimbin-type, salannin-type, and nimbolinin-type C-seco limonoids through a combination of convergent and divergent pathways. chemrxiv.org For instance, a convergent total synthesis of nimbolide (B1678885), a closely related compound, was achieved through a late-stage coupling of two complex fragments. nih.govchemrxiv.orgdeanfrancispress.com This strategy is powerful because it allows for the modular synthesis of nimbolide and its analogues by using a pharmacophore-containing building block and diversifiable reaction partners. nih.govdeanfrancispress.com This modularity is a key feature of pharmacophore-directed retrosynthesis, where a hypothesized pharmacophore of a natural product guides the synthetic plan. researchgate.net

A divergent aspect of these syntheses is demonstrated by the transformation of a common precursor into multiple natural products. chemrxiv.org For example, the intermediate compound 6-deacetylnimbinene can be synthesized and then subsequently converted into other related limonoids, showcasing a divergent approach from a late-stage intermediate. chemrxiv.org

The construction of the intricate this compound skeleton relies on a series of key strategic chemical reactions designed to control the molecule's complex stereochemistry and functionality.

Controlling regioselectivity—the preferential reaction at one site over another—and stereoselectivity—the preferential formation of one stereoisomer—is paramount in the synthesis of complex molecules like this compound. numberanalytics.com

Key stereoselective reactions employed in the synthesis of the limonoid core include:

Catalytic Asymmetric Intermolecular Diels-Alder Reaction : This reaction has been used to construct the A-ring of the limonoid skeleton, establishing the desired stereochemistry at the C4 and C5 positions early in the synthesis. chemrxiv.org

Diastereoselective Pd-catalyzed Reductive Heck Reaction : This transformation is crucial for forming the C8-C9 bond in a stereocontrolled manner. chemrxiv.org The reaction may proceed through a chair-like transition state to install the correct stereochemistry at the C9 position. chemrxiv.org

Corey-Bakshi-Shibata (CBS) Reduction : This enantioselective reduction of a ketone was used to generate a key chiral alcohol intermediate with high enantiomeric excess (95% e.e.). nih.gov

Key regioselective reactions include:

Regioselective 5-exo-trig Radical Cyclization : This reaction is used to construct the central tetrahydrofuran (B95107) ring of the natural product with high regioselectivity. chemrxiv.org

Regioselective Photochemical Oxidation : The oxidation of nimbolide with singlet oxygen (¹O₂) has been used to furnish nimbolide B, demonstrating regiocontrol in the introduction of oxygen functionality. chemrxiv.org

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.ukslideshare.net These transformations are fundamental to organic synthesis, allowing chemists to manipulate the reactivity of a molecule and build complex structures. fiveable.mesolubilityofthings.com

In the synthesis of the this compound framework, numerous FGIs are required. For example, in one reported synthesis of a key tricyclic core, a sequence of transformations included a Wittig olefination (ketone to alkene), lactonization, and a selenium dioxide (SeO₂) mediated allylic oxidation. nih.govchemrxiv.org Another key FGI is the treatment of a specific intermediate with lithium hydroxide (B78521) and mild heat, which unexpectedly leads to 6-deacetylnimbinene through a process thought to involve sequential decarboxylation and α-protonation. nih.gov The conversion of an aldehyde to an ester via Pinnick oxidation is another example of a crucial FGI in the synthetic sequence. chemrxiv.org

The construction of the multiple rings of the limonoid framework is a significant synthetic hurdle. Various cyclization strategies have been developed to address this challenge. chemrxiv.orgnih.gov

A particularly effective strategy for forming the central tetrahydrofuran ring of nimbin-type limonoids involves a two-step process: chemrxiv.org

Sulfonyl Hydrazone-Mediated Etherification : This step forges the C-O bond between two fragments of the molecule. chemrxiv.org

Regioselective 5-exo-trig Radical Cyclization : This subsequent cyclization reaction forms the five-membered ether ring. chemrxiv.org

This sequence provides a robust method for installing the tetrahydrofuran ring at a late stage of the synthesis. chemrxiv.org Other strategic cyclizations used in the broader context of limonoid synthesis include the Pauson-Khand reaction and intramolecular Diels-Alder reactions to form carbocyclic rings. chemrxiv.org An interrupted Nazarov cyclization has also been featured as a key step in constructing the tetracyclic core of khayanolide-type limonoids. nih.govbeilstein-archives.org

Key Strategic Transformations and Reaction Mechanisms

Semisynthetic Derivatization of this compound

Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. afjbs.comresearchgate.net This approach is often more practical and economical than total synthesis for producing derivatives, especially when the starting natural product is readily available. biodiversitylibrary.orgmdpi.com this compound, being a natural triterpenoid (B12794562) isolated from Azadirachta indica, serves as a precursor for such derivatization. isopsoc.orgmedchemexpress.com

Reported semisynthetic modifications of 6-deacetylnimbinene include:

Acylation : The hydroxyl group can be acylated to furnish nimbinene. chemrxiv.org

Oxidation : A copper-catalyzed vinylogous aerobic oxidation converts this compound into nimbandiol. chemrxiv.org

Isomerization : Treatment with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can transform this compound into the conjugated enone, 4-dehydroxynimbandiol. chemrxiv.org

These derivatizations create new compounds with potentially altered biological activities, which are valuable for exploring the structure-activity relationships within this class of limonoids. mdpi.com

Modular Synthesis Platforms for this compound Analog Generation

The development of modular synthesis platforms has revolutionized the ability to generate analogs of complex natural products like this compound. These platforms are designed to be convergent and flexible, allowing for the rapid assembly of a diverse range of structurally related compounds from common building blocks. This approach is particularly valuable for exploring the chemical space around a core scaffold and for systematically investigating structure-activity relationships (SAR).

A key strategy in the modular synthesis of this compound and its analogs is a convergent, pharmacophore-directed approach that utilizes late-stage coupling. nih.govresearchgate.net This methodology enables the efficient preparation of not only this compound itself but also a variety of related limonoid natural products and synthetic derivatives. nih.govchemrxiv.org The core principle involves identifying the essential pharmacophore of the target molecule and devising a synthetic route where this key structural motif is introduced late in the sequence. This maximizes the diversity of the analogs that can be generated from a common intermediate.

Pharmacophore-Directed Late-Stage Coupling Strategies

The successful application of pharmacophore-directed late-stage coupling for generating this compound analogs hinges on the identification of the crucial structural elements responsible for its biological activity. For the broader class of nimbolide-type limonoids, the enone moiety and the lactone ring have been identified as the essential pharmacophore. nih.govresearchgate.net The synthetic strategy is therefore designed to construct the core scaffold through the coupling of a building block containing this pharmacophore with other variable fragments.

A notable synthetic route involves a sulfonyl hydrazone-mediated etherification and a radical cyclization. nih.gov This strategy employs a pharmacophore-containing building block and diversifiable hydrazone units, which allows for the modular synthesis of nimbolide and its analogs. nih.gov The synthesis of 6-deacetylnimbinene has been achieved as part of a broader synthetic effort targeting nimbolide and related natural products. For instance, treatment of a precursor with lithium hydroxide and mild heat unexpectedly led to 6-deacetylnimbinene through a process thought to involve sequential decarboxylation and α-protonation. nih.govchemrxiv.org This compound can then be further functionalized; for example, acetylation of 6-deacetylnimbinene yields nimbinene. nih.govchemrxiv.org

The power of this late-stage coupling approach lies in its ability to rapidly assemble complex molecules from readily available starting materials. The robustness of these synthetic routes is often demonstrated by their scalability, enabling the gram-scale preparation of key intermediates. nih.govchemrxiv.org This facilitates the generation of a wide array of analogs with diverse architectures.

Exploration of Chemical Space for New Analog Discovery

The modular nature of these synthetic platforms is a powerful tool for exploring the chemical space around the this compound scaffold. By systematically varying the building blocks used in the late-stage coupling reactions, a multitude of new analogs can be created. This allows researchers to probe the effects of structural modifications on the compound's properties.

For example, the synthetic strategy allows for modifications to both the C-ring and the E-ring of the limonoid skeleton. nih.gov This has led to the generation of analogs with both five- and six-membered C-rings, as well as various substitutions on the E-ring. nih.gov The ability to create such a diverse set of analogs is crucial for developing a comprehensive understanding of the structure-activity relationships.

The exploration of chemical space is not limited to simple modifications of the core scaffold. Advanced computational tools and generative artificial intelligence are emerging as valuable assets in navigating the vast landscape of possible chemical structures. arxiv.orgbiorxiv.org These methods can help identify novel, synthetically accessible analogs with desired properties, further accelerating the discovery of new compounds. The concept of "SAR by Space" exemplifies this approach, where vast make-on-demand chemical spaces are searched for analogs of a query molecule, which can then be synthesized and tested. biosolveit.de

The following table summarizes some of the key compounds related to this compound that have been synthesized, showcasing the types of structural modifications that are possible through these advanced synthetic methodologies.

Compound NameKey Structural FeaturesSynthesis Note
6-DeacetylnimbineneCore deacetylated nimbinene scaffoldSynthesized via decarboxylation and protonation of a precursor. nih.govchemrxiv.orgchemrxiv.org
NimbineneAcetylated derivative of 6-deacetylnimbinenePrepared by acetylation of 6-deacetylnimbinene. nih.govchemrxiv.org
NimbandiolHydroxylated derivativeGenerated from 6-deacetylnimbinene via a copper-catalyzed vinylogous aerobic oxidation. chemrxiv.org
4-DehydroxynimbandiolDehydroxylated and conjugated enone derivativeProduced by treating 6-deacetylnimbinene with DBU to form a conjugated enone. chemrxiv.org

This modular and pharmacophore-guided approach to synthesis provides a robust platform for the continued exploration of this compound analogs, paving the way for the discovery of new compounds with potentially valuable properties.

Elucidation of Deacetylnimbinene Biosynthetic Pathways

Identification of Precursor Molecules and Metabolic Origins

The biosynthesis of deacetylnimbinene, like other limonoids, begins with fundamental precursor molecules derived from primary metabolism. nih.gov These initial building blocks are channeled through complex isoprenoid pathways to generate the characteristic triterpenoid (B12794562) skeleton.

Contribution of the Mevalonic Acid (MVA) Pathway

The biosynthesis of the isoprene (B109036) units that form the backbone of this compound is predominantly attributed to the mevalonic acid (MVA) pathway. nih.govresearchgate.net This pathway, located in the cytoplasm of the plant cell, is responsible for producing sesquiterpenes and triterpenes. nih.govbiorxiv.org The MVA pathway utilizes acetyl-CoA as a starting molecule, which undergoes a series of enzymatic reactions to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govguidetopharmacology.org These five-carbon (C5) units are the fundamental building blocks of all isoprenoids. nih.gov Isotopic labeling studies using ¹³C-glucose have provided strong evidence that the isoprene units incorporated into the limonoid skeleton, including that of C-seco limonoids like this compound, originate from the MVA pathway. nih.govresearchgate.net When cells were fed with [1-¹³C] glucose, the resulting labeling pattern in the limonoids was consistent with their formation via the MVA pathway. nih.gov

Interplay with the Methylerythritol Phosphate (B84403) (MEP) Pathway

While the MVA pathway is the primary contributor to limonoid biosynthesis, plants also possess a second isoprenoid pathway known as the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. nih.govwikipedia.org The MEP pathway is typically responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. biorxiv.org While some level of "crosstalk" or exchange of intermediates between the MVA and MEP pathways can occur in plants, studies on limonoid biosynthesis in Azadirachta indica suggest a minimal role for the MEP pathway. nih.govbiorxiv.org Experiments using specific inhibitors have shown that blocking the MVA pathway with mevinolin drastically reduces limonoid production. nih.govresearchgate.net Conversely, inhibiting the MEP pathway with fosmidomycin (B1218577) does not significantly affect limonoid biosynthesis. nih.gov This indicates a clear compartmentalization and that the cytosolic MVA pathway is the dominant, if not exclusive, source of precursors for this compound and related limonoids. nih.govresearchgate.net

Characterization of Enzymatic Steps and Biosynthetic Intermediates

The journey from the simple C5 isoprene units to the complex structure of this compound involves a multitude of enzymatic steps and the formation of numerous biosynthetic intermediates. The initial steps involve the condensation of IPP and DMAPP to form geranyl diphosphate (B83284) (GPP), followed by further additions of IPP to create farnesyl diphosphate (FPP). nih.gov Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637) (a 30-carbon molecule), which is subsequently epoxidized to 2,3-oxidosqualene (B107256). nih.gov

The cyclization of 2,3-oxidosqualene is a critical branching point. An oxidosqualene cyclase (OSC) enzyme catalyzes the formation of the initial tetracyclic triterpene skeleton. nih.govresearchgate.net From this point, a series of complex modifications, including oxidation, rearrangement, and cleavage, occur. These late-stage biosynthetic steps are thought to be primarily mediated by enzymes from the cytochrome P450 (CYP450) monooxygenase and short-chain dehydrogenase/reductase (SDR) families. nih.govresearchgate.net

This compound is a C-seco limonoid, meaning its structure is derived from the cleavage of the C-ring of a precursor molecule. nih.govresearchgate.net This ring-opening is a key step that differentiates C-seco limonoids from their ring-intact counterparts like azadirone. nih.govresearchgate.net The precise sequence of enzymatic reactions and the exact intermediates leading specifically to this compound are still under investigation, but it is understood to be derived from a nimbin-type precursor. chemrxiv.org

Isotopic Labeling and Tracing Experiments

Isotopic labeling has been an indispensable tool for deciphering the biosynthetic origins of complex natural products like this compound. biorxiv.orgnih.govslideshare.net By feeding cell cultures of Azadirachta indica with glucose labeled with stable isotopes (e.g., ¹³C), researchers can trace the incorporation of these labeled atoms into the final limonoid structures. nih.gov

Genomic and Proteomic Investigations of Biosynthetic Machinery

Advances in 'omics' technologies, including genomics and proteomics, are accelerating the discovery of the genes and enzymes responsible for this compound biosynthesis. mdpi.comisaaa.orgnih.gov Transcriptome analysis of different neem tissues has led to the identification of numerous candidate genes believed to be involved in the limonoid pathway. nih.govresearchgate.net These include genes encoding for enzymes in the early stages of the MVA pathway, as well as a large number of cytochrome P450s (CYP450s) and other enzymes presumed to be involved in the later, more specific modification steps. nih.govresearchgate.net

Proteomic studies, which analyze the proteins present in a cell or tissue at a given time, complement genomic data by confirming the actual expression of these enzymes. nih.govfrontiersin.org By comparing the proteomes of tissues with high and low limonoid content, researchers can identify proteins that are upregulated and likely involved in the biosynthetic pathway. nih.gov Molecular docking studies have also been used to predict the interaction between potential enzyme candidates (like specific CYP450s) and various limonoid intermediates, helping to narrow down the search for the specific enzymes that catalyze each step of the pathway. researchgate.netresearchgate.net The integration of genomic, transcriptomic, and proteomic data is crucial for assembling the complete genetic and enzymatic blueprint for the biosynthesis of this compound and other valuable neem limonoids. nih.govresearchgate.net

Optimization of Extraction Methodologies from Plant Matrices

The initial and one of the most critical stages in isolating this compound is the extraction from its natural source, primarily neem seeds and leaves. nih.gov The choice of extraction method and solvent system significantly influences the concentration and profile of the extracted limonoids. nih.gov

The principle of "like dissolves like" is fundamental in the selection of solvents for extracting this compound. wiley-vch.de As a moderately polar compound, its solubility is dependent on the polarity of the solvent used. A variety of solvents, ranging from nonpolar to polar, are employed to selectively extract different components from the neem matrix.

Commonly used solvents include n-hexane, ethyl acetate (B1210297), methanol (B129727), and ethanol. nih.govgoogle.com Studies have shown that terpenes like this compound are more soluble in less polar solvents such as n-hexane and ethyl acetate compared to highly polar solvents like ethanol. nih.gov Sequential extraction, where solvents of increasing polarity are used, is a common strategy. For instance, an initial extraction with a nonpolar solvent like hexane (B92381) can remove oils and fats, followed by extraction with a medium-polarity solvent like ethyl acetate to enrich the extract with limonoids, including this compound. nih.govgoogle.com

One study detailed a sequential pressurized liquid extraction process using n-hexane, followed by ethyl acetate, and then a water/ethanol mixture. nih.gov The results indicated that ethyl acetate was particularly effective in extracting terpenes like this compound. nih.gov Another approach involves using a solvent mixture, such as methanol and hexane, to co-extract various compounds, which are then separated based on their differential solubility in the two phases. google.com

Table 1: Solvent Systems Used in the Extraction of this compound and Related Limonoids

Solvent/Solvent System Plant Part Extraction Method Reference
n-hexane, ethyl acetate, ethanol Leaves Sequential Pressurized Liquid Extraction nih.gov
Methanol:hexane (1:2) Seeds Stirring google.com
Methanol Tissues Stirring nih.gov

This table is interactive. Click on the headers to sort the data.

To overcome the limitations of conventional extraction methods like maceration and Soxhlet extraction, which can be time-consuming and require large volumes of solvents, advanced technologies are increasingly being adopted. unirioja.esnih.govdergipark.org.tr

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to enhance extraction efficiency. chemmethod.com This technique allows for faster extractions with reduced solvent consumption. nih.gov A study on neem leaf extracts demonstrated that sequential PLE at 25 °C and 100 bar is an efficient method for obtaining bioactive compounds. nih.govresearchgate.net The use of high pressure improves solvent penetration into the plant matrix, leading to higher yields of target compounds. researchgate.net

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govmdpi.com MAE can significantly reduce extraction time and solvent usage. While specific studies on the MAE of this compound are not prevalent, its application for the extraction of other limonoids like nimbolide (B1678885) from neem leaves has been successfully demonstrated, suggesting its potential for this compound as well. mdpi.com

These advanced methods offer greener and more efficient alternatives to traditional techniques for the extraction of valuable phytochemicals. chemmethod.com

Chromatographic Separation Techniques for High Purity Isolation

Following extraction, the crude extract, which is a complex mixture of various compounds, must undergo further separation and purification to isolate this compound in a highly pure form. nih.gov Chromatography is the cornerstone of this purification process. joiv.orgcmfri.org.in

Medium Pressure Liquid Chromatography (MPLC) is often used as an initial or intermediate purification step. scienceasia.org It operates at lower pressures than HPLC and can handle larger sample loads, making it suitable for fractionating crude extracts to enrich the target compounds. nih.govscienceasia.org MPLC can effectively remove a significant portion of impurities, providing a semi-purified fraction for further refinement. scienceasia.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique indispensable for obtaining compounds with high purity. nih.gov It is typically used in the final stages of purification. scienceasia.orgnih.gov Reverse-phase HPLC (RP-HPLC) is a commonly employed mode where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Analytical HPLC can be used to monitor the progress of purification, while preparative and semi-preparative HPLC are used to isolate pure compounds. nih.govscienceasia.org The use of smaller particle sizes in HPLC columns leads to higher resolution and better separation. nih.gov

For obtaining substantial quantities of pure this compound for biological assays and structural studies, preparative scale isolation protocols are necessary. These often involve a multi-step chromatographic approach.

A typical protocol might begin with the fractionation of the crude extract using open column chromatography or flash chromatography with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient. researchgate.net The fractions containing this compound, identified by techniques like Thin Layer Chromatography (TLC), are then pooled.

These enriched fractions are often subjected to further purification by MPLC to remove more impurities. scienceasia.org The final step almost invariably involves preparative HPLC to achieve high purity. nih.gov One study reported the use of repeated column chromatography and preparative TLC with different solvent systems like acetone:pet-ether, ethylacetate:benzene, and chloroform:methylcyanide to isolate various limonoids. google.com While this study focused on azadirachtin (B1665905) derivatives, similar multi-step chromatographic strategies are applicable for the isolation of this compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Nimbin (B191973)
Nimbinene
Nimbolide
Salannin
Azadirachtin
Gedunin
Azadirone
Azadiradione
Epoxyazadiradione
Nimbandiol
Salannol
3-Deacetylsalannin
6-Deacetylnimbin

This table is interactive. Click on the headers to sort the data.

Conclusion

Deacetylnimbinene is a structurally interesting C-seco limonoid with demonstrated antiangiogenic activity. While research on this specific compound is not as extensive as for other neem limonoids, it represents a promising area for future investigation in the fields of natural product chemistry and drug discovery. Further studies are needed to fully elucidate its biological activities and to develop efficient methods for its synthesis and isolation.

Structural Elucidation and Advanced Spectroscopic Characterization of Deacetylnimbinene

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present. The IR spectrum of deacetylnimbinene is expected to display a series of absorption bands corresponding to its constituent functional groups, including two distinct ester moieties, an α,β-unsaturated ketone, a furan (B31954) ring, and various C-H and C-O bonds that form its complex polycyclic structure.

While specific experimental IR data for this compound is not widely tabulated in readily available literature, the expected absorption frequencies can be predicted based on its known structure and standard correlation tables. wpmucdn.comlibretexts.org These characteristic absorptions provide a unique "fingerprint" that aids in its identification.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3120 Weak-Medium =C-H stretch (Furan ring)
~2950-2850 Medium-Strong C-H stretch (Alkyl -CH₃, -CH₂)
~1740 Strong C=O stretch (Methyl ester)
~1720 Strong C=O stretch (Second, distinct methyl ester)
~1670 Strong C=O stretch (α,β-Unsaturated ketone)
~1640 Medium C=C stretch (Alkenyl)
~1505, ~875 Medium-Weak Furan ring vibrations
~1240 Strong C-O stretch (Ester)

This table is generated based on standard functional group absorption frequencies. Actual experimental values may vary slightly.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov This technique is invaluable for complex natural products with multiple stereocenters, such as this compound.

However, a search of scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. The synthesis of 6-deacetylnimbinene has been achieved, but crystallographic data was reported for synthetic intermediates rather than the final natural product itself. chemrxiv.org

In the absence of direct X-ray crystallographic data for this compound, its structural and stereochemical assignment relies on other robust methods:

NMR Spectroscopy: The primary tool for the structural elucidation of this compound has been Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Advanced 1D and 2D NMR experiments (such as COSY, HMBC, HSQC, and NOESY) allow for the determination of the complete connectivity of the molecule and the relative stereochemistry of its chiral centers by analyzing through-bond and through-space correlations between protons and carbons.

Chemical Correlation: The absolute stereochemistry can be confidently established by chemically correlating this compound to a related compound whose absolute configuration has been unequivocally determined by X-ray crystallography. For many neem limonoids, their structures are compared to key compounds like nimbin (B191973) or azadirachtin (B1665905). biodiversitylibrary.org

Computational Methods: Quantum chemical calculations are increasingly used to predict the spectroscopic properties (e.g., NMR chemical shifts, optical rotation) for possible stereoisomers of a molecule. frontiersin.org The calculated data is then compared with experimental results to determine the most likely absolute configuration.

Therefore, while a dedicated crystallographic study on this compound is not available, its three-dimensional structure is well-established through a combination of these powerful alternative techniques, which are standard practice in the field of natural product chemistry.

Mechanistic Investigations of Deacetylnimbinene S Biological Interactions

Molecular Interactions with Specific Biological Receptors and Enzymes

The insecticidal and growth-regulating properties of neem compounds are often attributed to their interaction with the ecdysone (B1671078) receptor (EcR), a key player in insect molting and development. semanticscholar.orgeurekaselect.com The binding of a ligand to this nuclear receptor can trigger premature and unsuccessful molting, ultimately leading to the insect's death. semanticscholar.org

In silico docking studies have been instrumental in elucidating the potential binding of deacetylnimbinene to the ecdysone receptors of economically significant lepidopteran pests, such as Helicoverpa armigera (HaEcR) and Plutella xylostella (PxEcR). semanticscholar.orgniscpr.res.inijoear.com These computational analyses predict the binding affinity and interaction patterns between a ligand, like this compound, and its target receptor. niscpr.res.inijoear.com

In a study evaluating twenty neem triterpenoids, 6-deacetylnimbinene was identified as one of four compounds that effectively docked with the ecdysone receptors of both H. armigera and P. xylostella. semanticscholar.orgniscpr.res.inijoear.com The docking scores, which indicate the binding energy, for these compounds were lower than that of the reference insecticide, tebufenozide, suggesting a stable and favorable interaction with the receptor molecule. semanticscholar.orgniscpr.res.inijoear.com Such findings point towards the potential of this compound to act as an ecdysone agonist or antagonist, thereby disrupting normal insect development. semanticscholar.org

Table 1: Computational Docking Results of Selected Neem Triterpenoids with Insect Ecdysone Receptors This table is interactive. Click on the headers to sort the data.

Compound Target Receptor Binding Energy (kcal/mol) Reference Ligand (Tebufenozide) Binding Energy (kcal/mol)
6-Deacetylnimbinene Helicoverpa armigera (HaEcR) Lower than reference -
6-Deacetylnimbinene Plutella xylostella (PxEcR) Lower than reference -
Isomeldenin Helicoverpa armigera (HaEcR) Lower than reference -
Isomeldenin Plutella xylostella (PxEcR) Lower than reference -
Azadiradione Helicoverpa armigera (HaEcR) Lower than reference -
Azadiradione Plutella xylostella (PxEcR) Lower than reference -
Nimocinol Helicoverpa armigera (HaEcR) Lower than reference -
Nimocinol Plutella xylostella (PxEcR) Lower than reference -

Data sourced from a 2023 study by Khanna et al. semanticscholar.orgniscpr.res.inijoear.com

The stability of the ligand-receptor complex is largely determined by the specific interactions with amino acid residues within the binding pocket. ijbs.combiorxiv.org In the case of this compound and the ecdysone receptor of H. armigera (HaEcR), a key interaction involves the formation of a hydrogen bond with the amino acid residue Asn 504. semanticscholar.org This hydrogen bond is a crucial factor in the stable binding of the compound. niscpr.res.in

Modulation of Cellular Pathways, e.g., Poly(ADP-ribose) Polymerase 1 (PARP1) Trapping (in related limonoids where this compound may be an intermediate or analog)

While direct studies on this compound's effect on Poly(ADP-ribose) Polymerase 1 (PARP1) are limited, the activity of related limonoids suggests a potential role in modulating this crucial cellular pathway. PARP1 is a key enzyme in the DNA damage response (DDR), recognizing and signaling the presence of DNA breaks to initiate repair. bpsbioscience.comnih.gov

The process of "PARP trapping" occurs when PARP inhibitors not only block the enzyme's catalytic activity but also lock it onto the DNA at the site of damage. bpsbioscience.combpsbioscience.com This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA repair and replication, leading to cell death. bpsbioscience.comoncoscience.us This mechanism is particularly effective in cancer cells with pre-existing DNA repair deficiencies. oncoscience.us

PARP1 is activated by DNA damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, which recruits the DNA repair machinery. elifesciences.org This auto-PARylation also leads to the dissociation of PARP1 from the DNA, allowing the repair process to proceed. bpsbioscience.combpsbioscience.com Inhibitors that prevent this dissociation cause PARP1 to be trapped. elifesciences.org The immunomodulatory functions of some PARP inhibitors are also linked to their trapping activity, which can trigger an innate immune response via the cGAS-STING pathway. elifesciences.org Given the structural similarities among limonoids, it is plausible that this compound or its derivatives could exhibit similar PARP-trapping capabilities, thereby impacting DNA damage response mechanisms.

Biological Effects in Arthropod Models (e.g., Antifeedancy, Growth Regulation) as a component of plant extracts

Neem extracts, which contain a complex mixture of bioactive compounds including this compound, are well-documented for their potent effects on arthropods. researchgate.netresearchgate.net These effects are multifaceted, ranging from deterring feeding to disrupting growth and development. biodiversitylibrary.organnualreviews.org

The antifeedant properties of neem compounds are a primary defense mechanism against herbivorous insects. researchgate.net These compounds can act on the chemoreceptors of insects, making the treated plant material unpalatable. biodiversitylibrary.org Beyond simply deterring feeding, compounds within neem extracts, including various triterpenoids, act as insect growth regulators. researchgate.netresearchgate.netannualreviews.org They interfere with the hormonal system of insects, particularly the ecdysteroids that control molting. annualreviews.org This disruption can lead to developmental abnormalities, failed molts, and ultimately, mortality. biodiversitylibrary.org The growth-regulating effects have been observed across a wide range of insect orders, including Lepidoptera, Coleoptera, and Diptera. semanticscholar.orgbiodiversitylibrary.org

Anti-inflammatory Response Pathways (as identified in complex extracts)

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key area of therapeutic research. isef.netfrontiersin.org Neem extracts have demonstrated anti-inflammatory potential by targeting key immune cells like neutrophils and macrophages. isef.net

The anti-inflammatory effects of neem are mediated through the regulation of various signaling pathways. One crucial pathway is the Nuclear factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes. abcam.commdpi.com Another important target is the Nrf2 signaling pathway, which governs the expression of antioxidant genes that have anti-inflammatory functions. mdpi.com By modulating these pathways, compounds within neem extracts can suppress the production of pro-inflammatory cytokines and reduce oxidative stress. isef.netmdpi.com For instance, studies have shown that neem leaf extracts can reduce the production of reactive oxygen species (ROS) by neutrophils and decrease the expression of pro-inflammatory cytokines by both neutrophils and macrophages. isef.net Furthermore, some neem compounds can promote the clearance of apoptotic cells, a critical step in the resolution of inflammation. isef.net

Future Research Directions in Deacetylnimbinene Chemical Biology

In-depth Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of limonoids, including deacetylnimbinene, is a complex process that is not yet fully understood. researchgate.netresearchgate.net It is known to originate from the isoprenoid pathway, where squalene (B77637) serves as a crucial precursor for triterpenoid (B12794562) synthesis. nih.govresearchgate.net Squalene undergoes oxidation to 2,3-epoxysqualene, which is then cyclized to form basic triterpene skeletons. nih.govresearchgate.net Subsequent modifications and rearrangements give rise to the vast structural diversity of triterpenoids. nih.gov

While the general pathway is predicted, the specific enzymes responsible for the late-stage biosynthetic steps leading to this compound remain uncharacterized. researchgate.netresearchgate.net The identification and functional characterization of these enzymes, such as specific cytochrome P450s and tailoring enzymes, are critical. researchgate.net Transcriptome and genome-wide analyses of A. indica have identified gene families potentially involved in these secondary transformations, but their precise roles need to be confirmed through functional genomics. researchgate.netresearchgate.net

Furthermore, the regulatory networks that govern the expression of these biosynthetic genes are largely unknown. researchgate.net Understanding how transcription factors and other regulatory elements control the production of this compound in different tissues and developmental stages is a key research gap. nih.gov Elucidating these networks could provide a roadmap for manipulating the biosynthetic pathway to increase yields. typeset.io

Development of Green Chemistry-Compliant Synthetic Strategies

The development of environmentally friendly methods for synthesizing natural products and their derivatives is a growing area of focus. hilarispublisher.com Green chemistry principles, such as the use of renewable starting materials, minimizing waste, and avoiding hazardous solvents, are central to this effort. researchgate.nethilarispublisher.com Strategies like biocatalysis, microwave-assisted synthesis, and the use of greener solvents are being explored for various organic transformations. hilarispublisher.comjptcp.commdpi.com

For this compound, future research should aim to develop synthetic or semi-synthetic routes that are both efficient and sustainable. This could involve leveraging biocatalytic or chemoenzymatic methods to perform key transformations, reducing the reliance on traditional, often harsh, chemical reagents. hilarispublisher.com The use of techniques like flow chemistry could also offer more efficient and sustainable production processes. jptcp.commdpi.com Such advancements would not only make this compound more accessible for research but also align with the broader goals of sustainable chemical manufacturing.

Advanced Analytical Methodologies for High-Throughput Profiling and Metabolomics

Advanced analytical techniques are essential for the comprehensive study of complex natural product mixtures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly UPLC-ESI(+)-HRMS, has proven to be a powerful tool for the targeted profiling and quantification of limonoids like this compound in various neem tissues. nih.govwoodj.org These methods offer high sensitivity, accuracy, and the ability to analyze a broad range of metabolites. nih.govnih.gov

Future research should focus on developing high-throughput metabolomics platforms for the rapid profiling of this compound and other related limonoids. frontiersin.orgplos.org This involves creating large-scale targeted metabolomics methods that can quantify hundreds of metabolites simultaneously, providing a comprehensive snapshot of the metabolic state of the organism. nih.govmdpi.com Such approaches would be invaluable for studying the effects of genetic or environmental perturbations on the biosynthesis of this compound and for discovering new bioactive compounds. The development of these methods will require the optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy and reproducibility. mdpi.com

Table 1: Advanced Analytical Techniques for this compound Research

TechniqueApplicationKey Advantages
UHPLC-Q-Orbitrap HRMS Putative identification and profiling of limonoids in extracts. woodj.orgHigh sensitivity, high accuracy for molecular weight determination. nih.govwoodj.org
UPLC-ESI(+)-HRMS Targeted quantification of this compound in various tissues. nih.govHigh resolution, low sample requirement, broad metabolite coverage. nih.gov
LC-MS/MS Targeted metabolomics for quantifying a large number of metabolites. nih.govmdpi.comHigh sensitivity, good repeatability, suitable for biomarker discovery. nih.gov
NMR Spectroscopy Structural elucidation and verification of isolated compounds. benchchem.comProvides detailed structural and stereochemical information. benchchem.com

Comprehensive Characterization of Molecular Targets and Ligand-Binding Mechanisms

While the biological activities of some neem limonoids are well-documented, the specific molecular targets of this compound are not well-defined. Preliminary studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. researchgate.net In silico molecular docking studies have also suggested that it may interact with targets like the ecdysone (B1671078) receptor in insects. ijoear.com

Future research must move beyond these initial findings to comprehensively characterize the molecular targets of this compound. This will involve a combination of computational and experimental approaches, such as affinity chromatography, proteomics, and cellular thermal shift assays, to identify binding partners. Once potential targets are identified, detailed biophysical and structural studies, such as X-ray crystallography or cryo-electron microscopy, will be needed to elucidate the precise ligand-binding mechanisms. Understanding how this compound interacts with its targets at a molecular level is crucial for explaining its biological effects and for the rational design of more potent and selective analogs.

Expanding SAR Studies to Underexplored Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explore how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com By systematically modifying a molecule's structure, researchers can identify key features that are essential for its potency, selectivity, and pharmacokinetic properties. cbcs.senih.gov

For this compound, SAR studies are still in their infancy. While it has been identified as a component of neem extracts with antiproliferative and other activities, there has been limited systematic investigation into how modifications of its structure affect these properties. nih.govamegroups.org Future research should focus on synthesizing a library of this compound analogs and evaluating their activity in a wide range of biological systems. This will not only help to identify the key pharmacophores responsible for its activity but also may lead to the discovery of new therapeutic applications. Expanding these studies to underexplored biological systems beyond cancer and insecticidal activity could reveal novel and unexpected biological roles for this class of compounds. nih.gov

Strategies for Metabolic Engineering and Biosynthetic Production Enhancement

The natural abundance of this compound in neem tissues can be low and variable, making its isolation for research and potential commercial applications challenging. researchgate.net Metabolic engineering offers a promising solution to this problem by enhancing the production of desired compounds in their native plant or in a heterologous host. researcher.lifenih.gov

Future research in this area should focus on several key strategies. One approach is to overexpress key enzymes in the this compound biosynthetic pathway or to down-regulate competing pathways to redirect metabolic flux towards the desired product. researcher.lifekaist.ac.kr Another strategy involves the engineering of regulatory factors, such as transcription factors, to upregulate the entire biosynthetic pathway. nih.gov Furthermore, the development of hairy root or cell suspension cultures of A. indica could provide a controlled system for producing this compound, which can be further optimized through media composition and elicitation. nih.govthieme-connect.com These metabolic engineering efforts, guided by a deeper understanding of the biosynthetic pathway and its regulation, will be crucial for unlocking the full potential of this compound. biorxiv.org

Q & A

Q. SAR Workflow :

  • In Silico Screening : Perform molecular docking to prioritize derivatives with predicted binding affinity.
  • In Vitro Testing : Validate anti-inflammatory activity via COX-2 inhibition assays, comparing % inhibition across derivatives .
  • Data Reporting : Include reaction yields, spectral data, and statistical confidence intervals (95% CI) for bioactivity results .

Data Analysis and Presentation

Q. How should researchers present this compound data in publications to ensure reproducibility?

  • Methodological Answer :
  • Tables : Summarize key physicochemical properties (Table 1).
  • Supporting Information : Provide raw NMR/HPLC chromatograms, crystallographic data (if available), and assay protocols .
  • Ethics Compliance : Disclose funding sources and conflicts of interest in the acknowledgments section .

Table 1 : Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₃₂O₆
Molecular Weight440.535 g/mol
Melting Point141°C
Specific Rotation ([α]D)+132 (c = 1, CHCl₃)
HPLC Purity≥98%

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving this compound and biological samples?

  • Methodological Answer :
  • Human/Animal Studies : Obtain ethics committee approval (e.g., IRB) and document informed consent procedures .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing spectral data in repositories like PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.